molecular formula C12H15ClFNO B1416779 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide CAS No. 950101-34-5

2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide

Cat. No. B1416779
M. Wt: 243.7 g/mol
InChI Key: JOQZXBVOQPSCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide, also known as CFPMA, is a synthetic organic compound with a wide range of applications in scientific research. CFPMA is a fluorinated amide that has been used in a variety of biological and chemical studies due to its unique properties.

Scientific Research Applications

Potential as Pesticides

Some derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds similar to 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide, have been characterized as potential pesticides. These compounds have been studied using X-ray powder diffraction to detail their structural properties (Olszewska et al., 2008).

Metabolism in Herbicides

Acetochlor, a compound structurally related to 2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide, and its derivatives are used as pre-emergent herbicides in agricultural crops. These herbicides undergo complex metabolic activation in liver microsomes, involving various intermediates. The study of these metabolic pathways is crucial for understanding the environmental and health impacts of these herbicides (Coleman et al., 2000).

Anti-Inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, structurally related to the compound , have been synthesized and tested for anti-inflammatory activity. Some of these derivatives showed significant anti-inflammatory properties (Sunder & Maleraju, 2013).

Antihypertensive Agents

Certain derivatives of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide have been studied for their inhibitory activity against T-type Ca(2+) channels, indicating their potential as novel antihypertensive agents. These studies include an analysis of the structure-activity relationship essential for their efficacy and selectivity (Watanuki et al., 2012).

Antibacterial Potential

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its in vitro antibacterial activity against Klebsiella pneumoniae. This research highlights the potential of acetamide derivatives in developing new antibacterial drugs, considering their activity and cytotoxicity profiles (Cordeiro et al., 2020).

Pharmacokinetic and Toxicity Studies

The pharmacokinetic profile and toxicity analysis of certain acetamide derivatives have been conducted, providing valuable insights for their potential therapeutic uses. These studies are critical for understanding the safety and effectiveness of these compounds in clinical settings (Various Authors).

properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c1-8(2)12(15-11(16)7-13)9-3-5-10(14)6-4-9/h3-6,8,12H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQZXBVOQPSCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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